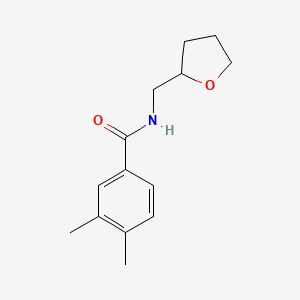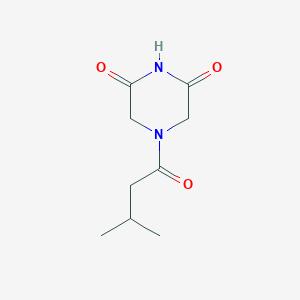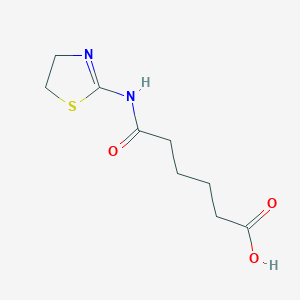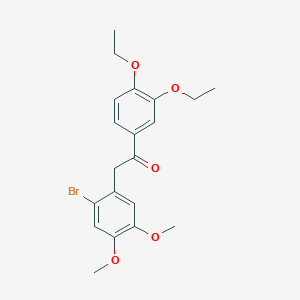
3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide
Descripción general
Descripción
3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is thought to act by binding to specific receptors or enzymes in the body. This binding can result in a variety of biochemical and physiological effects, depending on the specific target of the compound.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of various signaling pathways. In particular, 3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have an inhibitory effect on the activity of certain neurotransmitters, making it a promising candidate for use in studying neural circuits and pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide in laboratory experiments is its high potency and selectivity for certain targets. This makes it a useful tool for studying specific biochemical and physiological processes. However, one limitation of using 3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many possible future directions for research on 3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide, including further studies on its mechanism of action, its potential as a drug target, and its use in studying various biochemical and physiological processes. Additionally, researchers may investigate the potential of 3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide as a tool for developing new therapies for a variety of diseases and disorders.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. In neuroscience, 3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have an inhibitory effect on the activity of certain neurons, making it a useful tool for studying neural circuits and pathways. In pharmacology, 3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential as a drug target, with researchers investigating its effects on various receptors and enzymes. In biochemistry, 3,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide has been used as a tool for studying protein-ligand interactions, with researchers using it to probe the binding sites of various proteins.
Propiedades
IUPAC Name |
3,4-dimethyl-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-12(8-11(10)2)14(16)15-9-13-4-3-7-17-13/h5-6,8,13H,3-4,7,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETOSEPOHBIQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)-2,2-dimethylpropylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3876277.png)

![2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone](/img/structure/B3876291.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]-4-methylbenzamide](/img/structure/B3876300.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876303.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3876312.png)
![N-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3876316.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3876321.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B3876329.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methylbenzamide](/img/structure/B3876341.png)
![1-[3-biphenylyl(phenyl)methyl]-1H-imidazole](/img/structure/B3876344.png)
![2-{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3876367.png)
